1-{1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
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Overview
Description
1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound featuring a triazine and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the formation of the triazine core, followed by the introduction of the diphenylamino group. Subsequent steps involve the formation of the triazole ring and the final attachment of the ethanone group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can be used to modify the triazine or triazole rings, affecting the compound’s electronic properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE: Similar in structure but with variations in functional groups, affecting their reactivity and applications.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Another compound with diphenylamino groups, used in materials science for its emissive properties.
Uniqueness
The uniqueness of 1-{1-[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE lies in its combination of triazine and triazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Properties
Molecular Formula |
C20H18N8O |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[1-[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C20H18N8O/c1-13-17(14(2)29)25-26-28(13)20-23-18(21)22-19(24-20)27(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,21,22,23,24) |
InChI Key |
BXKPXOLOHHWWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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